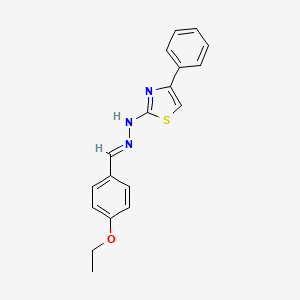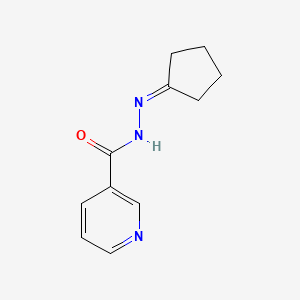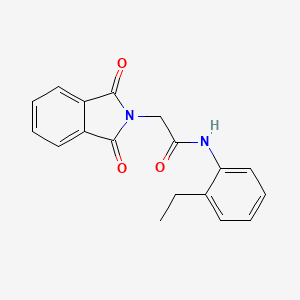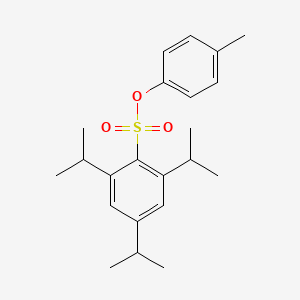
4-(5-Butylpyridin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-ブチルピリジン-2-イル)ベンゾニトリルは、ベンゾニトリル類に属する有機化合物です。この化合物は、ベンゾニトリル部分に結合した、ブチル置換ピリジン環の存在によって特徴付けられます。
準備方法
合成経路と反応条件
4-(5-ブチルピリジン-2-イル)ベンゾニトリルの合成は、いくつかの方法で達成することができます。一般的なアプローチの1つは、炭酸カリウムなどの塩基の存在下で、5-ブチル-2-クロロピリジンと4-シアノベンジルクロリドを反応させる方法です。 この反応は通常、ジメチルホルムアミド (DMF) などの有機溶媒中で、目的の生成物の形成を促進するために高温で行われます .
工業生産方法
4-(5-ブチルピリジン-2-イル)ベンゾニトリルの工業生産は、同様の合成経路を使用しますが、より大規模で行うことができます。連続フロー反応器の使用と最適化された反応条件により、化合物の効率と収率が向上します。 さらに、イオン液体などの溶媒や触媒の使用など、グリーンケミストリーのアプローチを採用することで、環境への影響を最小限に抑えることができます .
化学反応の分析
反応の種類
4-(5-ブチルピリジン-2-イル)ベンゾニトリルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するピリジン N-オキシドを生成するために酸化することができます。
還元: 還元反応により、ニトリル基を第一級アミンに変換することができます。
置換: 親電子求核置換反応は、ピリジン環とベンゾニトリル部分で起こりえます。
一般的な試薬と条件
酸化: 過酸化水素や過酸などの試薬は、穏やかな条件で使用できます。
還元: 触媒的加水素化または水素化リチウムアルミニウム (LiAlH4) などの還元剤の使用により、還元を達成できます。
置換: ハロゲン化剤、求核剤、および塩基は、置換反応で一般的に使用されます。
生成される主な生成物
酸化: ピリジン N-オキシド。
還元: 第一級アミン。
置換: 使用された試薬に応じて、さまざまな置換誘導体。
科学的研究の応用
4-(5-ブチルピリジン-2-イル)ベンゾニトリルは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌や抗がん特性など、潜在的な生物活性を調査されています。
医学: そのユニークな構造的特徴から、潜在的な薬物候補として研究されています。
作用機序
4-(5-ブチルピリジン-2-イル)ベンゾニトリルの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素または受容体に結合して、その活性を調節することができます。たとえば、酵素の活性部位に結合することで、特定の酵素を阻害し、代謝経路に影響を与える可能性があります。 正確な分子標的と経路は、特定のアプリケーションと使用状況によって異なります .
類似の化合物との比較
類似の化合物
- 4-(5-ペンチルピリジン-2-イル)ベンゾニトリル
- 4-(4-ブロモ-3-(ヒドロキシメチル)フェノキシ)ベンゾニトリル
- 4-(ピロリジン-1-イル)ベンゾニトリル
独自性
4-(5-ブチルピリジン-2-イル)ベンゾニトリルは、その特定の置換パターンにより、独特の化学的および物理的特性を備えています。 ブチル基の存在は、その親油性を高め、生物学的膜や標的との相互作用を潜在的に改善します .
類似化合物との比較
Similar Compounds
- 4-(5-Pentylpyridin-2-yl)benzonitrile
- 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
- 4-(Pyrrolidin-1-yl)benzonitrile
Uniqueness
4-(5-Butylpyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
特性
分子式 |
C16H16N2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
4-(5-butylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C16H16N2/c1-2-3-4-14-7-10-16(18-12-14)15-8-5-13(11-17)6-9-15/h5-10,12H,2-4H2,1H3 |
InChIキー |
BKXSBLROUCJNHD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11703842.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11703851.png)

![Dimethyl 5-[({4-chloro-3-[(furan-2-ylcarbonyl)amino]phenyl}sulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11703862.png)

![3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11703890.png)

![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B11703898.png)



![(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11703910.png)
![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703916.png)
